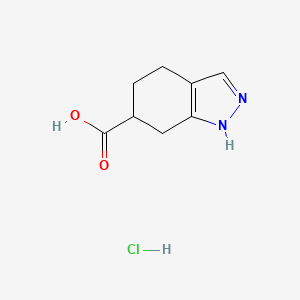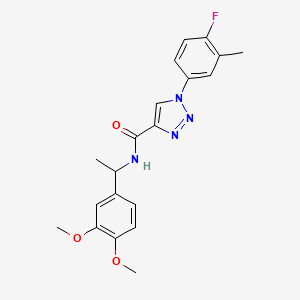
N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that appears to be related to various research efforts in the synthesis of bioactive molecules. The presence of a 1,2,3-triazole ring suggests potential biological activity, which is a common feature in medicinal chemistry due to the versatility and reactivity of the triazole moiety . The dimethoxyphenyl and fluoro-methylphenyl groups indicate that this compound may have been designed to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and arene interactions.
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step procedures starting from simple aromatic precursors. For instance, derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid were synthesized from 3,4-dimethoxyacetophenone in a six-step procedure . Similarly, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process starting with 4-chlorobenzenamine . These examples suggest that the synthesis of the compound would also be a multi-step process, likely involving the initial formation of an appropriate azide or amine precursor, followed by a cyclization step to form the triazole ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography to determine the precise arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined to understand its interaction with cancer cell lines . The molecular structure of the compound would likely reveal important information about its potential binding modes and interactions with biological targets.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions due to the reactivity of the triazole ring. The synthesis of triazole derivatives often involves cyclization reactions, as seen in the preparation of triazole-3-carboxylic acids from anilines . The reactivity of the triazole ring in the compound of interest could be exploited for further chemical modifications, potentially enhancing its biological activity or altering its physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the solubility of these compounds in organic solvents can be an important factor in their application as pharmaceuticals. The soluble polynaphthoylene-sym-triazole synthesized from bisamidrazone and dianhydrides was studied for its solubility in organic solvents . The compound would likely have specific solubility characteristics based on its functional groups, which would be important for its formulation and delivery in a biological context.
Applications De Recherche Scientifique
Bridged-ring Nitrogen Compounds Synthesis
Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, through a series of chemical transformations, has been utilized in the synthesis of conformationally restricted dopamine analogues. These compounds, including bridged 3-benzazepine derivatives, exhibit potential applications in neuroscience research, particularly in studying dopamine's role and its analogues in various neurological conditions (Gentles et al., 1991).
Antimicrobial and Enzyme Inhibition Activities
A study exploring the microwave-assisted synthesis of hybrid molecules, incorporating elements such as penicillanic acid or cephalosporanic acid moieties, revealed their antimicrobial, antilipase, and antiurease activities. The structural analogues derived from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates demonstrate significant potential in developing new therapeutic agents against resistant microbial strains and enzyme-targeted treatments (Başoğlu et al., 2013).
π-Hole Tetrel Bonding Interactions in Molecular Design
Research into π-hole tetrel bonding interactions within ethyl 2-triazolyl-2-oxoacetate derivatives, incorporating phenyl substituents, highlights their significance in molecular design and self-assembly. These interactions, studied through Hirshfeld surface analysis and DFT calculations, offer insights into designing molecules with specific properties, influencing the nucleophilic/electrophilic nature of functional groups for targeted molecular interactions (Ahmed et al., 2020).
Disease-Modifying Antirheumatic Drug (DMARD) Metabolites
The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) were synthesized to confirm their structures and evaluate their pharmacological properties. This research is part of the development process for new DMARDs, offering potential advancements in treating rheumatic diseases (Baba et al., 1998).
Antioxidant Activity of Triazole Derivatives
The synthesis and characterization of new trisubstituted triazoles, derived from ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxy phenyl)ethanamine, explored their antioxidant properties. Among these chemicals, some displayed a high degree of antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Sancak et al., 2012).
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-12-9-15(6-7-16(12)21)25-11-17(23-24-25)20(26)22-13(2)14-5-8-18(27-3)19(10-14)28-4/h5-11,13H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUBAONKBOUDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)
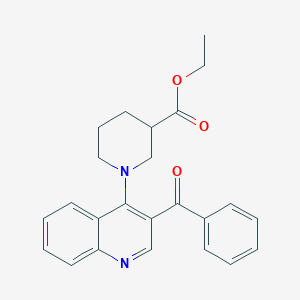
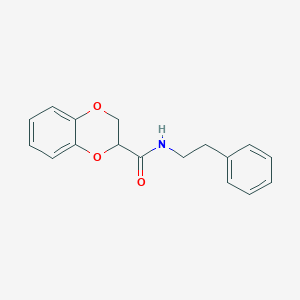
![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
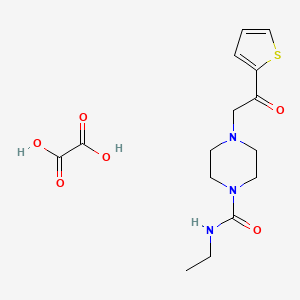
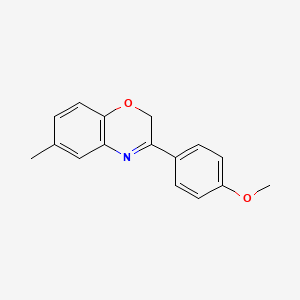
![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
